2,4,6-Tris(chloromethyl)-1,3,5-trioxane

Description

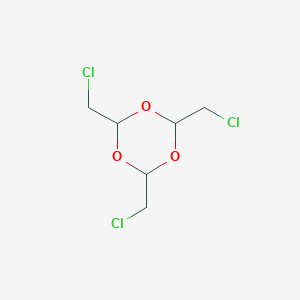

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(chloromethyl)-1,3,5-trioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPKGHCUNRKJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1OC(OC(O1)CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150204 | |

| Record name | Acetaldehyde, chloro-, trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-52-8 | |

| Record name | 2,4,6-Tris(chloromethyl)-1,3,5-trioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(chloromethyl)-1,3,5-trioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC146373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, chloro-, trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(chloromethyl)-1,3,5-trioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(CHLOROMETHYL)-1,3,5-TRIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV5042R39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Chloromethyl 1,3,5 Trioxane

Reactivity of Chloromethyl Substituents

The three chloromethyl groups attached to the 1,3,5-trioxane (B122180) core are the primary sites of reactivity, undergoing reactions typical of primary alkyl chlorides, notably nucleophilic substitution and dehydrohalogenation.

Nucleophilic Substitution Reactions at the Chloromethyl Groups

The chlorine atoms on the methyl substituents of 2,4,6-tris(chloromethyl)-1,3,5-trioxane can be displaced by a variety of nucleophiles. These reactions are analogous to those observed for other alkyl chlorides and are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. While specific studies on this exact molecule are not abundant in the provided search results, the reactivity can be inferred from similar structures.

For instance, studies on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a structurally related compound with chlorine atoms directly attached to the triazine ring, demonstrate facile substitution with nucleophiles like alcohols, thiols, and amines. frontiersin.orgnih.govnih.gov The reactivity of the chloromethyl groups in this compound is expected to be somewhat different due to the presence of the methylene (B1212753) spacer, but the principle of nucleophilic substitution remains the same. The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The reaction with amines, for example, would be expected to yield the corresponding aminomethyl-substituted trioxanes. The use of a base, such as diisopropylethylamine (DIEA), is often employed to neutralize the HCl generated during the reaction. frontiersin.orgnih.gov The sequential substitution of the three chloromethyl groups could potentially be controlled by stoichiometry and reaction conditions, allowing for the synthesis of mono-, di-, and tri-substituted products.

Table 1: Predicted Products of Nucleophilic Substitution

| Nucleophile | Predicted Product |

| R-NH₂ (Amine) | 2,4,6-Tris(aminomethyl)-1,3,5-trioxane |

| R-OH (Alcohol) | 2,4,6-Tris(alkoxymethyl)-1,3,5-trioxane |

| R-SH (Thiol) | 2,4,6-Tris(thiomethyl)-1,3,5-trioxane |

Note: The table presents generalized predicted products. Actual reaction outcomes may vary based on specific reactants and conditions.

Dehydrohalogenation Pathways to Olefinic Trioxane (B8601419) Derivatives

The presence of a hydrogen atom on the carbon adjacent to the chloromethyl group allows for the possibility of dehydrohalogenation reactions to form olefinic trioxane derivatives. This elimination reaction is typically promoted by a strong base. The expected product would be 2,4,6-trivinyl-1,3,5-trioxane.

While direct experimental data for the dehydrohalogenation of this compound is not available in the provided search results, the synthesis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane through the dehydrochlorination of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane (B3056849) has been reported as a step in the synthesis of 1,3,5-trioxane-2,4,6-trione. acs.org This suggests that dehydrohalogenation is a viable pathway for forming unsaturated trioxane derivatives. The reaction would likely proceed via an E2 mechanism, where the base abstracts a proton and the chloride ion is expelled simultaneously, leading to the formation of a double bond.

Ring Stability and Cleavage Reactions

The 1,3,5-trioxane ring, while generally stable, can undergo cleavage under specific conditions, such as in the presence of strong acids or at elevated temperatures.

Acid-Mediated Dissociation of the 1,3,5-Trioxane Ring

The 1,3,5-trioxane ring is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the ring and the formation of three molecules of the corresponding aldehyde. In the case of this compound, acid-mediated dissociation would be expected to yield three molecules of chloroacetaldehyde (B151913). This reaction is essentially the reverse of the acid-catalyzed trimerization of aldehydes to form 1,3,5-trioxanes. wikipedia.org

The mechanism involves the protonation of one of the ring oxygen atoms, followed by ring opening to form a carbocation intermediate. This intermediate is then attacked by water, leading to the eventual cleavage of the ring and the release of the aldehyde monomers. The parent compound, 1,3,5-trioxane, is known to decompose in the presence of acid to form formaldehyde (B43269). commonorganicchemistry.com

Thermal Decomposition Profiles and Fragmentation Analysis

The thermal stability of the 1,3,5-trioxane ring is a subject of interest. Studies on the thermal decomposition of the unsubstituted 1,3,5-trioxane have shown that it decomposes into three molecules of formaldehyde at elevated temperatures. researchgate.netacs.org The decomposition has been studied over a range of temperatures, with one study reporting a temperature range of 700-800 K for the unimolecular decomposition in a flow reactor. acs.org Another study investigated the decomposition in shock waves at temperatures from 900 to 3000 K. researchgate.net

Table 2: Decomposition Products of 1,3,5-Trioxane Derivatives

| Compound | Decomposition Product(s) |

| 1,3,5-Trioxane | Formaldehyde researchgate.netacs.org |

| This compound | Chloroacetaldehyde (predicted) |

Role as a Synthetic Equivalent

Due to its ability to decompose and release its constituent aldehyde monomers, this compound can serve as a synthetic equivalent for chloroacetaldehyde. Chloroacetaldehyde itself is a reactive and potentially difficult-to-handle compound. The trioxane, being a stable solid, offers a more convenient and safer way to introduce the chloroacetaldehyde moiety into a reaction system. nih.gov

The in situ generation of chloroacetaldehyde can be achieved through acid-catalyzed decomposition of the trioxane. This approach is analogous to the use of 1,3,5-trioxane as a stable, solid source of anhydrous formaldehyde. wikipedia.orgcommonorganicchemistry.com This strategy can be advantageous in reactions where the slow and controlled release of the aldehyde is desired.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2,4,6-Trichloro-1,3,5-triazine |

| Diisopropylethylamine (DIEA) |

| 2,4,6-Trivinyl-1,3,5-trioxane |

| 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane |

| 1,3,5-Trioxane-2,4,6-trione |

| Chloroacetaldehyde |

| 1,3,5-Trioxane |

| Formaldehyde |

| 2,4,6-Tris(aminomethyl)-1,3,5-trioxane |

| 2,4,6-Tris(alkoxymethyl)-1,3,5-trioxane |

| 2,4,6-Tris(thiomethyl)-1,3,5-trioxane |

Application as a Formaldehyde Equivalent in Prins Reactions

The Prins reaction is a well-established acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, leading to the formation of diverse products such as 1,3-diols, allylic alcohols, or dioxanes, depending on the reaction conditions. wikipedia.org The parent compound, 1,3,5-trioxane, is known to serve as a stable and convenient source of formaldehyde for such transformations. clockss.orgresearchgate.net In the presence of an acid catalyst, 1,3,5-trioxane can depolymerize to release formaldehyde, which then participates in the Prins reaction.

While direct and extensive research on the application of this compound as a formaldehyde equivalent in Prins reactions is not widely documented, its structural analogy to 1,3,5-trioxane suggests a similar potential. The acid-catalyzed decomposition of the trioxane ring could, in principle, release chloroacetaldehyde, which could then engage in a Prins-type reaction.

In a typical Prins cyclization, a homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst to yield tetrahydropyran (B127337) derivatives. clockss.org Research on the use of 1,3,5-trioxane has demonstrated its effectiveness in the synthesis of complex heterocyclic systems. clockss.orgresearchgate.net For instance, the reaction of a homoallylic alcohol with 1,3,5-trioxane in the presence of methanesulfonic acid can stereoselectively produce functionalized tetrahydropyran derivatives. clockss.org

Based on this precedent, it is conceivable that this compound could serve as a precursor to chloroacetaldehyde in a Prins-type reaction, leading to the formation of chloromethyl-substituted tetrahydropyrans. The general mechanism would involve the protonation of an oxygen atom in the trioxane ring, followed by ring opening to generate an oxocarbenium ion, which ultimately releases chloroacetaldehyde. This reactive aldehyde could then be activated by the acid catalyst and react with an alkene.

Table 1: Comparison of Formaldehyde Sources in a Model Prins Reaction

| Formaldehyde Source | Reactivity | Product |

| Paraformaldehyde | Poor | Trace amount of tetrahydropyran |

| 1,3,5-Trioxane | Good | Functionalized tetrahydropyran |

This table illustrates the difference in reactivity observed between paraformaldehyde and 1,3,5-trioxane in a specific Prins cyclization reaction, highlighting the utility of the trioxane structure as a formaldehyde source. clockss.org

Utility in Generating Reactive Aldehyde Intermediates

The primary utility of this compound lies in its role as a stable, solid source of the highly reactive and toxic compound, chloroacetaldehyde. wikipedia.orggoogle.comgoogle.com Chloroacetaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds but is difficult to handle and store in its monomeric form due to its tendency to polymerize. googleapis.com

The trimerization of monochloroacetaldehyde into this compound provides a practical solution for its storage and handling. This process is typically achieved by treating a solution of monochloroacetaldehyde with an acid catalyst, such as sulfuric acid, in an organic solvent. google.comgoogleapis.com The resulting crystalline trimer is stable and can be easily isolated and purified. google.comgoogle.com

A key aspect of its utility is the ability to reverse this process. The depolymerization of this compound to regenerate pure monochloroacetaldehyde can be accomplished by heating. google.com This allows for the in situ generation of the reactive aldehyde, which can then be used in subsequent synthetic steps. This method avoids the hazards and challenges associated with handling the volatile and reactive monomer.

Table 2: Trimerization of Monochloroacetaldehyde

| Catalyst | Solvent | Yield of Trimer | Purity of Trimer |

| Concentrated Sulfuric Acid | Hexane | 53.0% | 99.5% (after recrystallization) |

| Concentrated Sulfuric Acid | Not specified | 63.9% | 95.5% |

This table summarizes the yield and purity of this compound obtained from the trimerization of monochloroacetaldehyde under different conditions as reported in patent literature. google.com

The generated chloroacetaldehyde is a bifunctional molecule that serves as a precursor to a variety of heterocyclic compounds. wikipedia.org For example, it readily condenses with thiourea (B124793) derivatives to form aminothiazoles, a reaction that has been historically significant in the synthesis of sulfa drugs. wikipedia.org

Advanced Structural Characterization in 2,4,6 Tris Chloromethyl 1,3,5 Trioxane Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of 2,4,6-Tris(chloromethyl)-1,3,5-trioxane in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR spectra offer definitive evidence for its structure.

In the ¹H NMR spectrum, the protons of the chloromethyl groups (–CH₂Cl) and the methine protons on the trioxane (B8601419) ring (–OCHO–) give rise to distinct signals. The chloromethyl protons typically appear as a doublet, while the methine protons appear as a triplet, with the coupling between them providing information about their connectivity. blogspot.com

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing characteristic signals for the carbon atoms of the chloromethyl groups and the methine carbons of the trioxane ring. blogspot.com

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ = 3.61 (d, J = 4.71 Hz, 6 H) | δ = 43.2 ppm |

| δ = 5.16 (t, J = 4.71 Hz, 3 H) | δ = 99.8 ppm |

| Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL blogspot.com |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the C-H, C-O, and C-Cl bonds.

Key vibrational frequencies in the solid state (KBr disk) include strong bands for the C-O-C stretching of the trioxane ring and the C-Cl stretching of the chloromethyl groups. guidechem.com These spectral features are invaluable for confirming the presence of the trioxane ring and the chloromethyl substituents, as well as for monitoring reactions involving this compound. acs.org

| Vibrational Frequency (cm⁻¹) | Assignment |

| 1127 | C-O-C stretch |

| 1024 | C-O-C stretch |

| 760 | C-Cl stretch |

| Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL blogspot.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The exact mass of the molecule can be determined with high precision, which aids in confirming its elemental composition. guidechem.com The monoisotopic mass of this compound is 233.961727 Da. nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. While the molecular ion peak may be of low intensity, the observed fragment ions provide valuable structural information. researchgate.net Predicted collision cross-section values for various adducts of the molecule can also be calculated to aid in its identification. uni.lu

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Ring Conformation and Substituent Orientation

For 2,4,6-trisubstituted-1,3,5-trioxanes, the six-membered trioxane ring typically adopts a chair conformation to minimize steric strain. researchgate.net In this conformation, the substituents can be oriented in either axial or equatorial positions.

Studies on analogous compounds, such as 2,4,6-tricyclobutyl-1,3,5-trioxane, have shown that the bulky substituents preferentially occupy the equatorial positions to reduce 1,3-diaxial interactions. researchgate.net It is highly probable that the chloromethyl groups in this compound also adopt equatorial positions in the preferred chair conformation of the trioxane ring. Furthermore, a survey of the Cambridge Structural Database for similar compounds indicates that a cis-cis-cis configuration of the substituents relative to the trioxane ring is common. nih.gov

In-depth Analysis of Crystal Packing and Intermolecular Interactions in this compound Elusive

The investigation of a compound's crystal structure through techniques such as single-crystal X-ray diffraction is fundamental to understanding its physical and chemical properties. This type of analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. Furthermore, it allows for a detailed examination of the intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern the packing of molecules.

For this compound, the 1,3,5-trioxane (B122180) ring is expected to adopt a chair conformation, which is typical for this heterocyclic system. The chloromethyl substituents can, in principle, exist in various axial or equatorial orientations, leading to different stereoisomers. The specific conformation and the interplay of the electronegative chlorine atoms and oxygen atoms of the trioxane ring would be key determinants of the crystal packing. It is plausible that weak C-H···O and C-H···Cl hydrogen bonds, as well as dipole-dipole interactions, play a significant role in the supramolecular assembly.

However, without experimental crystallographic data, any description of the crystal packing and intermolecular interactions of this compound remains speculative. Detailed research findings, including tables of crystallographic parameters and intermolecular contact distances, are essential for a scientifically rigorous discussion. The scientific community awaits a formal crystallographic study to fully characterize the solid-state structure of this compound.

Computational Studies and Theoretical Insights into 2,4,6 Tris Chloromethyl 1,3,5 Trioxane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 2,4,6-Tris(chloromethyl)-1,3,5-trioxane, these methods could provide a detailed understanding of its stability, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Energetics

While specific DFT studies on this compound are not readily found, research on similar compounds, such as other triazine derivatives, has demonstrated the utility of DFT in predicting properties like crystal structures and detonation velocities for energetic materials. researchgate.net For instance, DFT calculations could be used to determine the bond dissociation energies within the this compound molecule, identifying the weakest bonds and thus the most likely points of initial decomposition.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉Cl₃O₃ | nih.gov |

| Molecular Weight | 235.5 g/mol | nih.gov |

| Monoisotopic Mass | 233.961727 Da | nih.govuni.lu |

| XLogP3 | 1.8 | nih.gov |

| Topological Polar Surface Area | 27.7 Ų | nih.gov |

Ab Initio Methods for Reaction Pathway Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for mapping out reaction pathways. For this compound, these methods could be employed to study its decomposition mechanisms or its reactions with other chemical species. By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation. While specific ab initio studies on this compound are not available, the methodology has been successfully applied to understand the unimolecular decomposition of the parent compound, 1,3,5-trioxane (B122180). researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum chemical calculations and the macroscopic properties of a substance.

Prediction of Thermal Decomposition Mechanisms via Reactive Force Fields (ReaxFF)

The ReaxFF method is a reactive force field that can simulate chemical reactions at the atomic level. It is particularly well-suited for studying complex reactive processes like thermal decomposition. A ReaxFF simulation of this compound could provide detailed insights into how the molecule breaks down under heat. While no specific ReaxFF studies on this compound are published, research on other materials, such as bio-based polyesters and poly(dimethylsiloxane), has demonstrated the power of this method in analyzing thermal decomposition pathways and identifying the initial bond-breaking events. rsc.orgresearchgate.netnih.gov Such a study on this compound would be valuable for assessing its thermal stability.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other governs its bulk properties, such as its melting point, boiling point, and solubility. Computational methods can be used to analyze these intermolecular forces. Techniques like the Non-Covalent Interaction (NCI) index can be employed to visualize and quantify weak interactions such as van der Waals forces and halogen bonds. Understanding these interactions is key to predicting the crystal packing of the solid form and the behavior of the substance in solution. Studies on other complex molecules have successfully used these methods to understand their solid-state structures and intermolecular bonding. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contacts. The dnorm surface highlights contacts shorter than the van der Waals radii in red, moderate contacts in white, and longer contacts in blue. nih.govmdpi.com

For a molecule like this compound, the key intermolecular contacts would be expected to involve hydrogen, chlorine, and oxygen atoms. While specific data for this compound is unavailable, analysis of other organochlorine compounds provides insight into the likely nature of these interactions. For instance, studies on other crystals containing chloromethyl groups reveal the relative contributions of various non-covalent interactions.

Below is a representative table of intermolecular contact contributions derived from Hirshfeld surface analysis of analogous compounds containing chloro- and oxygen-functionalized groups. This data illustrates the typical distribution of non-covalent interactions in such systems.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 52.8 - 57.7 |

| Cl···H | 19.0 |

| C···H | 7.7 |

| N···H | 9.7 |

| Cl···C | 3.2 |

| O···H | Variable |

This table presents a compilation of data from analogous compounds to illustrate potential interaction percentages and is not specific to this compound. The contribution of O···H contacts would be a key feature for the title compound.

The fingerprint plots of such compounds typically show distinct spikes. For example, the H···H contacts, often the most abundant, appear as a large, diffuse region, while the sharper spikes correspond to more specific interactions like Cl···H and O···H hydrogen bonds. researchgate.netmdpi.com

Computational Assessment of Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding:

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the geometric parameters (bond lengths and angles) and interaction energies of these hydrogen bonds. nih.gov In a study of acylphloroglucinols, which feature a 1,3,5-trihydroxybenzene core, computational methods were used to explore the characteristics of intramolecular hydrogen bonds in different solvent environments. nih.gov Such studies indicate that even subtle changes in the molecular environment can influence hydrogen bond strength and geometry.

Halogen Bonding:

A key feature of this compound is the presence of chlorine atoms. This allows for the formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.orgacs.orgnih.gov

This positive σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of an oxygen atom in the trioxane (B8601419) ring. Computational modeling is essential for accurately describing the σ-hole and the resulting halogen bonds. acs.orgacs.org Advanced models that go beyond a simple point-charge approximation are necessary to capture the anisotropic nature of the halogen's electrostatic potential. acs.org

The strength of halogen bonds is comparable to that of hydrogen bonds and they are highly directional, making them a significant force in crystal engineering and molecular recognition. nih.gov Computational studies on other organochlorine compounds have demonstrated the importance of these interactions in dictating molecular assembly. acs.orgacs.org For this compound, it is conceivable that C–Cl···O halogen bonds would be a prominent feature of its solid-state structure, working in concert with hydrogen bonds to define the crystal packing.

The following table summarizes the key computational insights into the types of non-covalent interactions that would be expected for this compound, based on studies of analogous systems.

| Interaction Type | Key Features | Computational Insight |

| Hydrogen Bonding | C–H···O interactions involving the chloromethyl hydrogens and trioxane oxygens. | DFT calculations can elucidate the geometry and energetic strength of these weak hydrogen bonds. |

| Halogen Bonding | C–Cl···O interactions between the chlorine atoms and the trioxane ring oxygens. | Advanced electrostatic models are required to accurately represent the σ-hole on the chlorine atom and predict the strength and directionality of the halogen bond. acs.orgacs.org |

Applications and Emerging Research Directions for 2,4,6 Tris Chloromethyl 1,3,5 Trioxane

Role as Intermediates in Complex Organic Synthesis

The unique structural characteristics of 2,4,6-Tris(chloromethyl)-1,3,5-trioxane make it a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of the chloromethyl groups and the stability of the trioxane (B8601419) core under specific conditions.

Precursors for Advanced Heterocyclic Systems

This compound serves as a precursor for the synthesis of advanced heterocyclic systems. The 1,3,5-triazine (B166579) scaffold, a related heterocyclic structure, is a component in a number of herbicides, anticancer drugs, and adhesives. nih.gov The synthesis of various 1,3,5-triazine derivatives often starts from cyanuric chloride, a compound that, like this compound, possesses reactive chlorine atoms. researchgate.netnih.govnih.gov These derivatives can be prepared through sequential nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. researchgate.netnih.govnih.gov This versatility has led to the development of triazine-based compounds with applications in pharmaceuticals and materials science. ijpca.orgresearchgate.net For instance, some 1,3,5-triazine derivatives exhibit significant biological activities, including antitumor properties. researchgate.netnih.gov

Stable Forms of Thermally Unstable Aldehyde Monomers

Aliphatic aldehydes are known to form cyclic trimers, which are derivatives of 1,3,5-trioxane (B122180). researchgate.net These trimers, such as this compound, can serve as stable, commercially available forms of their corresponding aldehyde monomers. researchgate.net For example, 1,3,5-trioxane is a stable cyclic trimer of formaldehyde (B43269) and can be used as an anhydrous source of this otherwise gaseous monomer. wikipedia.orgcommonorganicchemistry.com Under acidic conditions, the trioxane ring can depolymerize to release the aldehyde monomers. commonorganicchemistry.comnih.gov This property is particularly useful for handling thermally unstable aldehydes, allowing for their controlled release and subsequent reaction. The thermal decomposition of 1,3,5-trioxane into three formaldehyde molecules has been studied, and it has been found that the decomposition occurs via a concerted mechanism. researchgate.net

Applications in Polymer Chemistry and Materials Science

The reactivity of this compound lends itself to applications in the field of polymer chemistry and materials science, where it can be used to create novel polymers and functional materials.

Potential as Monomers for Novel Polyacetal Structures

1,3,5-Trioxane and its derivatives are important monomers for the production of polyoxymethylene (POM) plastics, also known as polyacetals. wikipedia.orgresearchgate.net The ring-opening polymerization of trioxane, typically initiated by cationic catalysts, leads to the formation of these high-performance thermoplastics. rsc.orguni-tuebingen.de Research has explored methods to control the polymerization process to produce high molecular weight polymers and minimize the formation of oligomers. rsc.org Given that this compound is a substituted trioxane, it holds potential as a monomer for the synthesis of novel polyacetal structures with modified properties imparted by the chloromethyl side groups.

Contributions to High-Pressure Laminates and Coating Materials (General Triazine/Trioxane Derived Polymers)

Polymers derived from triazine and trioxane compounds have found applications in the manufacturing of high-pressure laminates (HPLs) and coating materials. mdpi.comnih.gov HPLs are durable decorative materials used in furniture, countertops, and flooring. mdpi.com They are produced by impregnating paper layers with thermosetting resins, often based on melamine-formaldehyde, and then curing them under high heat and pressure. mdpi.com Triazine-based polymers can enhance the properties of these materials, for example, by providing flame retardancy. nih.gov These polymers can form a protective barrier during combustion, and their porous structure can improve the durability of the material. nih.gov Similarly, triazine and trioxane derivatives are used in the formulation of coatings to improve their thermal stability and other performance characteristics. researchgate.net

Supramolecular Chemistry and Nanomaterials

The structural features of triazine-based molecules, closely related to this compound, have been exploited in the fields of supramolecular chemistry and the development of nanomaterials. The 1,3,5-triazine scaffold is a versatile building block for constructing discrete, monodisperse oligomers with various structural topologies, including linear, branched, macrocyclic, and dendrimeric forms. nih.gov These oligomers can self-assemble into complex, well-defined structures through non-covalent interactions. nih.gov

In the realm of nanomaterials, a derivative, 2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine (CLPOT), has been shown to form molecular crystals containing one-dimensional nanochannels. nih.gov These nanochannels can encapsulate guest molecules, such as Vitamin E, protecting them from environmental degradation. nih.gov This suggests potential applications for trioxane-based host materials in the development of delivery systems for sensitive compounds. nih.gov Furthermore, triazine-based covalent organic polymers (COPs) are a significant subclass of porous organic frameworks with applications in heterogeneous catalysis due to their tunable porous structures and high stability. rsc.org The ethynyl-functionalized derivative, 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine, is a key linker for creating COFs used in gas adsorption and sensing applications. ossila.com

Building Blocks for Macrocyclic and Cage Compounds

This compound possesses a C3-symmetric structure, a key feature for the construction of complex, three-dimensional molecules like macrocycles and cage compounds. researchgate.netnih.govresearchgate.net This trifunctional electrophile, with its three reactive chloromethyl groups, has the potential to react with a variety of nucleophiles to form larger, well-defined architectures.

The synthesis of such molecules often relies on the principle of using geometrically defined building blocks to create larger, more complex structures. digitellinc.com C3-symmetric molecules, in particular, are valuable in supramolecular chemistry and materials science for generating star-shaped molecules, dendrimers, and molecular cages. nih.gov The reactivity of the chloromethyl groups allows for the formation of stable covalent bonds with nucleophiles such as amines, phenols, and thiols.

A closely related analogue, tris-succinimidyl trioxane (TSTO), a novel trioxane-based, MS-cleavable homotrifunctional cross-linker, has been designed to capture and identify trimeric protein-protein interactions. nih.gov This demonstrates the utility of the 1,3,5-trioxane core as a scaffold for presenting multiple reactive groups in a defined spatial arrangement. nih.gov The synthesis of TSTO, which involves functionalizing the trioxane core, highlights a potential pathway for modifying this compound for specific synthetic targets. nih.gov

The general strategy for synthesizing macrocycles and cage compounds from a trifunctional electrophile like this compound would involve its reaction with a complementary trifunctional or difunctional nucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org The choice of nucleophile would determine the nature and properties of the resulting macrocycle or cage.

Table 1: Potential Reactants for Macrocyclization with this compound

| Nucleophile Type | Example Compound | Potential Product |

| Triamine | 1,3,5-Tris(aminomethyl)benzene | Azacryptand |

| Trithiol | 1,3,5-Tris(mercaptomethyl)benzene | Thiocryptand |

| Triphenol | Phloroglucinol | Oxacryptand |

| Diamine | Ethylenediamine | Azamacrocycle |

| Diol | Ethylene glycol | Crown ether analogue |

| Dithiol | 1,2-Ethanedithiol | Thiamacrocycle |

Exploration in Organic Electronic Device Fabrication

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic materials. rsc.org

While there is no specific research detailing the use of this compound in organic electronic devices within the provided search results, its structural features suggest potential avenues for exploration. The C3-symmetric and polar nature of the trioxane ring, combined with the reactive chloromethyl groups, could allow for its incorporation into larger conjugated systems or its use as a cross-linking agent for polymer-based devices.

C3-symmetric molecules are of interest in organic electronics for creating star-shaped and dendritic structures that can have favorable charge transport properties and amorphous film-forming capabilities, which can lead to more uniform and reproducible device performance. nih.gov For example, C3-symmetric conjugated aromatic compounds have applications in optoelectronic and self-assembling systems. nih.gov

The reactive chloromethyl groups of this compound could be used to anchor it to other molecules or surfaces. For instance, it could be reacted with electron-donating or electron-accepting chromophores to create novel materials with tailored electronic properties. The reaction with phenols or thiols could be a route to introduce this trioxane core into larger polymeric structures.

Furthermore, trioxane-based polymers, such as polyoxymethylene (POM), are well-known engineering plastics. wikipedia.orgrsc.org While POM itself is an insulator, the functionalization of a trioxane monomer before polymerization could lead to materials with semiconducting or conducting properties. The solid-state polymerization of 1,3,5-trioxane has been shown to produce highly crystalline polymers, a desirable characteristic for efficient charge transport in some organic electronic devices. rsc.org

Table 2: Potential Roles of this compound in Organic Electronics

| Potential Role | Description |

| Building Block | Incorporation into larger conjugated molecules or polymers to influence morphology and electronic properties. |

| Cross-linking Agent | To create robust, insoluble active layers in solution-processed organic electronic devices. |

| Surface Modifier | Functionalization of electrode surfaces to improve charge injection/extraction. |

It is important to note that these are hypothetical applications based on the chemical nature of the compound and trends in the field of organic electronics. Further research would be required to synthesize and characterize the relevant materials and to evaluate their performance in electronic devices.

Q & A

Q. What advanced spectroscopic techniques differentiate between crystalline and amorphous forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.